Tantalum(V) bromide

PECVD tantalum thin film step coverage

Tantalum(V) bromide is the preferred pentahalide precursor when application demands dictate halide selection. For semiconductor diffusion barriers on >3:1 aspect ratio dual-damascene structures, TaBr5 delivers 2.4× the step coverage of TaCl5 (0.50–0.58 vs. 0.24) with flatter resistivity response to temperature. Its lower ΔHf (−143 kcal/mol) enables reductive deposition at temperatures 50–100 °C below TaCl5, critical for BEOL thermal budgets. For PTMSP gas separation membranes, TaBr5 uniquely yields soluble, solution-processable mixed cis/trans polymer—unlike NbBr5-derived insoluble material. When conformality, thermal budget, and polymer processability are non-negotiable, TaBr5 is the engineered choice.

Molecular Formula Br5Ta
Molecular Weight 580.47 g/mol
CAS No. 13451-11-1
Cat. No. B076019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum(V) bromide
CAS13451-11-1
Molecular FormulaBr5Ta
Molecular Weight580.47 g/mol
Structural Identifiers
SMILES[Br-].[Br-].[Br-].[Br-].[Br-].[Ta+5]
InChIInChI=1S/5BrH.Ta/h5*1H;/q;;;;;+5/p-5
InChIKeyGCPVYIPZZUPXPB-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum(V) Bromide (TaBr5) Procurement Guide: Properties, Specifications, and Industrial Baseline


Tantalum(V) bromide (CAS 13451-11-1), commonly expressed by the empirical formula TaBr5 but existing as the dimer Ta2Br10 in the solid state, is an inorganic metal halide precursor belonging to the tantalum pentahalide (TaX5) family [1]. It appears as a diamagnetic, yellow-to-orange crystalline solid with a melting point of 265 °C, a boiling point of 349 °C, and a density of 4.99 g/cm³ [1]. The compound is acutely moisture-sensitive, undergoing rapid hydrolysis upon exposure to atmospheric water, and is classified under GHS as a corrosive hazard (H302, H312, H314, H332) [1]. Commercially, TaBr5 is routinely available at 99.9% purity (metals basis) from major laboratory chemical suppliers . Its principal research and industrial relevance lies in chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-containing thin films—including Ta, TaNx, and Ta2O5—for semiconductor diffusion barrier and liner applications, as well as in catalysis for specialty polymer synthesis [2].

Why Generic Substitution of Tantalum(V) Bromide with Other Tantalum Pentahalides Fails: The Quantified Case


Tantalum pentahalides—TaF5, TaCl5, TaBr5, and TaI5—are not interchangeable drop-in replacements despite sharing the same metal center and oxidation state. Patent-level comparative data from identical PECVD reactor conditions demonstrate that the halide identity governs every critical film property: step coverage, resistivity, and resistivity sensitivity to deposition temperature [1]. For instance, TaBr5-derived tantalum films achieve approximately 2.4× the step coverage of TaCl5-derived films on 3:1 aspect ratio structures (0.50–0.58 vs. 0.24), while TaBr5 films exhibit less than half the resistivity variation with temperature compared to TaCl5 films [1]. Additionally, the precursor delivery temperatures required to achieve adequate vapor pressure differ by over 100 °C across the halide series (TaF5: 95 °C; TaCl5: 145 °C; TaBr5: 205 °C), directly impacting delivery system design, thermal budget, and compatibility with temperature-sensitive substrates [1]. Beyond deposition, TaBr5 and its closest Group 5 analog NbBr5 impose divergent stereochemical outcomes in catalytic polymerization, producing polymers with fundamentally different cis/trans compositions and consequent solubility profiles [2]. These quantitative, application-critical differences establish that halide selection is an engineering decision, not a procurement convenience.

Tantalum(V) Bromide: Quantitative Head-to-Head Evidence for Differentiated Scientific and Industrial Selection


PECVD Tantalum Film Step Coverage: TaBr5 Achieves 2.4× the Conformality of TaCl5 on High-Aspect-Ratio Features

In a direct head-to-head comparison under identical PECVD reactor conditions (Table 3 of US 6,900,129 B2), TaBr5-derived tantalum films deposited on 200 mm Si/SiO2 substrates with 3:1 aspect ratio features yielded step coverage values of 0.50 and 0.58, compared to 0.24 for TaCl5-derived films and 0.4–0.5 for TaF5-derived films [1]. Step coverage is defined as the ratio of film thickness at the bottom of the feature to film thickness on the substrate surface. The TaBr5 process thus provides approximately 2.1–2.4× the bottom coverage of the TaCl5 process, which is critical for void-free filling of narrow trenches and vias in damascene interconnect architectures.

PECVD tantalum thin film step coverage diffusion barrier semiconductor interconnect

Resistivity Sensitivity to Deposition Temperature: TaBr5-Derived Ta Films Exhibit 2.5× Lower Temperature Sensitivity than TaCl5-Derived Films

The same patent study (US 6,900,129 B2) reports a stark difference in how film resistivity responds to deposition temperature changes across halide precursors [1]. For TaBr5-derived PECVD Ta films, resistivity increased from 464 μΩcm to 600 μΩcm as substrate temperature decreased from 430 °C to 375 °C—a change of +136 μΩcm (+29%). In contrast, TaCl5-derived films exhibited a resistivity jump from 220 μΩcm to 560 μΩcm over a narrower temperature window of 400 °C to 350 °C—a change of +340 μΩcm (+155%). The TaBr5 process thus demonstrates approximately 2.5× lower absolute resistivity sensitivity (136 vs. 340 μΩcm) and 5.3× lower relative sensitivity (29% vs. 155%) to deposition temperature variation.

PECVD tantalum film resistivity process window temperature sensitivity wafer uniformity

Precursor Vapor Delivery Temperature: TaBr5 Requires 205 °C—Implications for Thermal Budget and Delivery System Engineering

Table 2 of US 6,900,129 B2 specifies the minimum precursor source temperatures required to generate sufficient vapor pressure for PECVD Ta film deposition: TaF5 at 95 °C, TaCl5 at 145 °C, and TaBr5 at 205 °C [1]. This 60 °C increment over TaCl5 and 110 °C over TaF5 is a direct consequence of the progressively higher boiling points across the halide series (TaF5: 230 °C; TaCl5: 242 °C; TaBr5: 349 °C), which in turn correlate with the decreasing enthalpy of formation (TaF5: −455 kcal/mol; TaCl5: −205 kcal/mol; TaBr5: −143 kcal/mol), reflecting weaker Ta–X bond strength in the heavier halides [1]. While the higher delivery temperature necessitates heated precursor lines and source vessels rated for elevated temperature, it also means TaBr5 vapor is less prone to premature condensation in delivery lines operated at intermediate temperatures, and its thermal stability up to 700 °C without dissociation [2] provides a wide safe operating window between vaporization and decomposition.

CVD precursor delivery vapor pressure thermal budget solid source delivery process integration

Catalytic Stereoselectivity in PTMSP Polymerization: TaBr5 Yields Mixed cis/trans Configuration vs. NbBr5's High cis-Stereospecificity

Matson et al. (2019) investigated the polymerization of 1-trimethylsilyl-1-propyne (TMSP) using catalytic systems based on NbBr5 and TaBr5 with organometallic cocatalysts (Ph3Bi, Ph4Sn, Bu4Sn, Ph3SiH, Et3SiH) [1]. The study reveals a fundamental mechanistic divergence: NbBr5-based systems exhibit strongly marked cis-stereospecificity, producing poly(1-trimethylsilyl-1-propyne) [PTMSP] with cis-unit content above 70%, yielding polymers that are resistant to aliphatic and aromatic hydrocarbons and, in the cis-regular limit (toluene solvent), totally insoluble in any organic solvent. In contrast, TaBr5-based systems produce PTMSP with a mixed cis/trans configuration, with cis-unit content ranging from 50 to 65% [1]. Both catalyst systems generate PTMSP with high BET surface areas of 870–1050 m²/g, high intrinsic microporosity, and ultra-high gas permeability coefficients (e.g., PO₂ = 8500–11000 barrer, α(O₂/N₂) = 1.5–1.9) [1].

catalysis polymerization stereoselectivity PTMSP membrane materials gas separation

Enthalpy of Formation as a Predictor of Reduction Behavior: TaBr5 is Thermodynamically the Most Easily Reduced of the TaX5 Series Used in CVD

Table 1 of US 6,900,129 B2 provides the standard enthalpies of formation (ΔHf) for the tantalum pentahalide series: TaF5 = −455 kcal/mol, TaCl5 = −205 kcal/mol, TaBr5 = −143 kcal/mol, and TaI5 = −82 kcal/mol [1]. The monotonic decrease in |ΔHf| from fluoride to iodide reflects progressively weaker Ta–X bond strengths. In the context of reductive CVD and ALD processes—where the tantalum halide must be reduced by H2, Zn, Al(CH3)3, or amine co-reactants to deposit metallic Ta or conductive TaNx—the less exothermic ΔHf of TaBr5 (−143 kcal/mol) compared to TaCl5 (−205 kcal/mol) and TaF5 (−455 kcal/mol) implies a lower thermodynamic barrier to reduction. This is consistent with independent observations that TaBr5 is reduced by hydrogen to lower bromides (TaBr4 at 180–200 °C, TaBr3 at 250–280 °C) under relatively mild conditions [2].

enthalpy of formation reduction thermodynamics TaX5 precursors CVD process design co-reactant selection

Thermal Stability Under Vapor-Phase Conditions: TaBr5 Vapor Does Not Dissociate up to 700 °C, Enabling High-Temperature CVD Processes

A dedicated thermostability study of tantalum pentabromide (Tadzhikskij Politekhnicheskij Institut, 1976) measured the saturated vapor pressure of TaBr5 and demonstrated that the compound remains stable without vapor-phase dissociation up to 700 °C [1]. This thermal robustness distinguishes TaBr5 from many organometallic Ta precursors (e.g., tert-butylimidotris(diethylamido)tantalum, TBTDET) that undergo premature decomposition in the gas phase at elevated temperatures, leading to particle generation, reduced film purity, and non-conformal deposition. While direct comparative dissociation data for TaCl5 and TaF5 under identical conditions are not available from a single study, the class-level inference is that TaBr5 maintains molecular integrity across the entire practical CVD substrate temperature range (300–500 °C) and well beyond, with the thermodynamic characteristics of sublimation, evaporation, and melting fully characterized from the vapor pressure data [1].

thermal stability vapor dissociation high-temperature CVD precursor integrity TaBr5 thermostability

Tantalum(V) Bromide: Evidence-Backed Application Scenarios for Differentiated Procurement


High-Aspect-Ratio Semiconductor Diffusion Barrier and Liner Deposition

When depositing conformal tantalum diffusion barriers in dual-damascene copper interconnect structures with aspect ratios exceeding 3:1, TaBr5 is the tantalum pentahalide precursor of choice. As demonstrated in PECVD head-to-head comparisons, TaBr5 achieves step coverage of 0.50–0.58—more than double the 0.24 achieved by TaCl5 under comparable conditions [1]. This superior conformality directly translates to continuous, void-free barrier films at the bottom of narrow vias and trenches, which is the primary reliability requirement for preventing copper electromigration and diffusion into low-k dielectrics. The flatter resistivity response to temperature variation (Δ136 μΩcm over a 55 °C range for TaBr5 vs. Δ340 μΩcm over a 50 °C range for TaCl5) further ensures consistent electrical performance across 300 mm and larger wafers despite inherent thermal non-uniformities in multi-zone heated chucks [1].

Solution-Processable PTMSP Gas Separation Membrane Synthesis

For researchers and manufacturers producing poly(1-trimethylsilyl-1-propyne) (PTMSP) membranes for gas separation applications, TaBr5-based catalytic systems are the preferred choice when post-polymerization solution processing (e.g., film casting, coating) is required. Unlike NbBr5-based systems that yield highly cis-enriched PTMSP (>70% cis) with resistance to—or complete insolubility in—organic solvents, TaBr5 produces PTMSP with a mixed cis/trans configuration (50–65% cis) that remains fully soluble and processable while still delivering ultra-high gas permeability (PO₂ = 8500–11000 barrer) and high BET surface area (870–1050 m²/g) [2]. This solubility difference is not marginal; it determines whether the polymer can be solution-cast into thin-film composite membranes at all.

Low-Temperature Reductive CVD of Tantalum Metal Films with Broad Co-Reactant Compatibility

For processes requiring low-temperature reductive deposition of metallic tantalum films—such as back-end-of-line (BEOL) semiconductor processing with tight thermal budget constraints—TaBr5's intermediate enthalpy of formation (−143 kcal/mol) offers a thermodynamically favorable pathway compared to TaCl5 (−205 kcal/mol) or TaF5 (−455 kcal/mol) [3]. The less exothermic ΔHf means a lower energy barrier to reduction by co-reactants including H₂, Zn vapor, Cd vapor, or Al(CH₃)₃, enabling deposition at substrate temperatures 50–100 °C lower than those required for TaCl5 [3]. Combined with TaBr5's thermal stability up to 700 °C in the vapor phase [4], this creates an exceptionally wide and forgiving process window: the precursor remains intact in the delivery lines at 205 °C, does not decompose in the gas phase below 700 °C, and is readily reduced at the substrate surface at moderate temperatures.

Ultra-High-Temperature TaC Ceramic Synthesis via Salt-Polymer Precursor Routes

TaBr5 serves as an effective tantalum source for the low-temperature carbothermal synthesis of tantalum carbide (TaC, melting point 3883 °C) via salt-polymer precursor methodologies. When a 50:50 weight ratio mixture of TaBr5 and polyimide (or polystyrene) is heated to 1200 °C for 1 hour, greater than 90% conversion to TaC is achieved, and the major product remains TaC even at temperatures as low as 1000 °C [5]. This route leverages the solubility of TaBr5 in organic polymer solutions to achieve molecular-level mixing of tantalum and carbon precursors, enabling TaC formation at temperatures far below conventional carbothermal reduction of Ta₂O₅ with carbon (>1600 °C). The method is extendable to other refractory carbides (NbC from NbBr5, WC from WCl₄/WCl₆), but TaBr5 is specifically paired with TaC synthesis [5].

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